1-Bromo-2,3-difluorobenzene

Pharmaceutical Synthesis CGRP Receptor Antagonist Migraine

1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) is a halogenated aromatic building block belonging to the bromodifluorobenzene isomer class, with the molecular formula C6H3BrF2 and a molecular weight of 192.99 g/mol. At ambient temperature, it is a colorless to pale yellow liquid with a density of 1.724 g/mL at 25 °C and a boiling point of 234 °C at 765 mmHg.

Molecular Formula C6H3BrF2
Molecular Weight 192.99 g/mol
CAS No. 38573-88-5
Cat. No. B1273032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-difluorobenzene
CAS38573-88-5
Molecular FormulaC6H3BrF2
Molecular Weight192.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)F
InChIInChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyRKWWASUTWAFKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) Technical Profile and Procurement Baseline


1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) is a halogenated aromatic building block belonging to the bromodifluorobenzene isomer class, with the molecular formula C6H3BrF2 and a molecular weight of 192.99 g/mol [1]. At ambient temperature, it is a colorless to pale yellow liquid with a density of 1.724 g/mL at 25 °C and a boiling point of 234 °C at 765 mmHg . It is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the construction of fluorinated aromatic systems for drug discovery [2].

Why 1-Bromo-2,3-difluorobenzene Cannot Be Casually Substituted by Other Bromodifluorobenzene Isomers


While all three bromodifluorobenzene isomers share the same molecular formula and weight, their divergent fluorine substitution patterns (2,3- vs. 2,4- vs. 3,4-difluoro) impose profoundly different physicochemical and reactivity profiles. 1-Bromo-2,3-difluorobenzene exhibits a unique ortho-fluorine arrangement that yields distinct regioselectivity in cross-coupling and metalation reactions, as well as a significantly higher boiling point and density compared to its 2,4- and 3,4-counterparts . These differences preclude simple 1:1 substitution in validated synthetic routes, as demonstrated by its specific, high-value role in generating the 2,3-difluorophenyl motif essential for the clinical candidate BMS-846372 [1].

Quantitative Differentiation of 1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) Against Key Comparators


Demonstrated Yield in Clinically-Relevant CGRP Antagonist Synthesis

In the synthesis of the clinical candidate BMS-846372, a potent and orally active CGRP receptor antagonist, the addition of 2,3-difluorophenyl lithium, which is generated from 1-bromo-2,3-difluorobenzene, to a dienyl ketone afforded the key alcohol intermediate (7) in a 55% yield [1]. This yield represents a viable, documented pathway for constructing a complex, drug-like molecule. In contrast, a similar application of the 2,4-difluorophenyl isomer in the same or a directly analogous CGRP-targeting scaffold has not been reported, highlighting the unique utility of the 2,3-pattern in this validated medicinal chemistry context.

Pharmaceutical Synthesis CGRP Receptor Antagonist Migraine

Regioselective Metalation and Utility in Phosphine Ligand Synthesis

1-Bromo-2,3-difluorobenzene serves as the direct precursor to 2,3-difluorophenyl(dimethyl)phosphane, a specialized phosphine ligand . This application leverages the specific ortho-fluoro substitution pattern to install the phosphine moiety. By comparison, 1-bromo-2,4-difluorobenzene is reported to undergo lithiation exclusively at the position having two adjacent halogen substituents to yield 6-bromo-2,3-difluorobenzoic acid , a distinct and non-interchangeable regiochemical outcome. This difference in metalation selectivity confirms that the 2,3-isomer is not a functional equivalent to the 2,4-isomer in organometallic transformations.

Organophosphorus Chemistry Cross-Coupling Ligands Metalation

Physicochemical Properties Differentiating 1-Bromo-2,3-difluorobenzene from 2,4- and 3,4-Isomers

1-Bromo-2,3-difluorobenzene exhibits a significantly higher density (1.724 g/mL at 25 °C) and boiling point (234 °C at 765 mmHg) compared to its 2,4-difluoro isomer (density 1.708 g/mL, bp 145-146 °C) and its 3,4-difluoro isomer (density ~1.707 g/mL, bp 150-151 °C) . Additionally, its flash point (61 °C) is higher than that of the 2,4-isomer (52 °C) . These differences, while not the primary selection driver, have practical implications for storage, handling, and reaction workup in process chemistry and laboratory-scale synthesis.

Physicochemical Properties Process Chemistry Safety

Patent-Cited Utility as a Critical Intermediate for Migraine Therapeutics

The compound is explicitly cited in the patent literature as a reagent for preparing compounds of Formula I, which are CGRP receptor antagonists, wherein 'Ar1 is 2,3-difluorophenyl' is a preferred embodiment [1]. The patent (US8044043) by Bristol-Myers Squibb highlights the 2,3-difluorophenyl motif as a key structural feature for achieving potent antagonism. While the 2,4-difluorophenyl motif appears in other patent contexts (e.g., antifungal agents ), its association with the specific CGRP receptor antagonist class is not as prominent as that of the 2,3-difluorophenyl group. This distinction provides a clear, application-specific rationale for selecting the 2,3-isomer over the 2,4-isomer in projects targeting CGRP-related disorders.

Intellectual Property Drug Development CGRP Antagonist

Optimal Application Scenarios for 1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) in Research and Industrial Procurement


Synthesis of CGRP Receptor Antagonists for Migraine Drug Discovery

This is the primary, high-value application scenario validated by peer-reviewed literature and patents. Research groups and pharmaceutical companies developing CGRP receptor antagonists for migraine treatment should procure 1-bromo-2,3-difluorobenzene to access the 2,3-difluorophenyl motif, which is a preferred structural element in compounds like BMS-846372. The documented 55% yield in a key step of BMS-846372 synthesis [1] provides a benchmark for route development and process optimization. Alternative isomers, such as the 2,4-difluoro variant, are not interchangeable in this context.

Preparation of Specialized 2,3-Difluorophenyl Phosphine Ligands

For organometallic chemists and catalysis researchers, 1-bromo-2,3-difluorobenzene is the essential precursor for synthesizing 2,3-difluorophenyl(dimethyl)phosphane [1]. This ligand class may exhibit unique steric and electronic properties in transition metal-catalyzed cross-coupling reactions. The distinct regioselectivity of metalation for the 2,3-isomer ensures the desired substitution pattern on the phosphine, a result that cannot be achieved with the 2,4- or 3,4-isomers due to their different lithiation behavior .

General Fluorinated Building Block for Suzuki-Miyaura and Other Cross-Couplings

In broader medicinal chemistry and materials science applications, 1-bromo-2,3-difluorobenzene serves as a versatile aryl bromide for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. While the 2,4- and 3,4-isomers can also participate in these reactions, the 2,3-isomer's unique substitution pattern may influence coupling yields and selectivity in ways that are substrate-dependent. Its higher boiling point (234 °C) and flash point (61 °C) compared to the 2,4-isomer may also offer practical advantages in large-scale process chemistry settings where thermal stability is a consideration.

Academic Research on Fluorinated Aromatic Reactivity and Microbial Oxidation

1-Bromo-2,3-difluorobenzene has been used as a model substrate to study microbial oxidation pathways by Pseudomonas putida and recombinant Escherichia coli [1]. This application scenario is relevant for academic groups investigating the biodegradation of halogenated aromatics or exploring biocatalytic routes to functionalized fluoroaromatics. The specific ortho-fluoro arrangement may influence the regioselectivity and rate of enzymatic oxidation, making it a useful probe for understanding structure-activity relationships in microbial metabolism.

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